molecular formula C18H15P<br>(C6H5)3P<br>(C6H5)3P<br>C18H15P B044618 Triphenylphosphine CAS No. 603-35-0

Triphenylphosphine

Cat. No. B044618
CAS RN: 603-35-0
M. Wt: 262.3 g/mol
InChI Key: RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Description

Triphenylphosphine (IUPAC name: triphenylphosphane) is a common organophosphorus compound with the formula P(C6H5)3, often abbreviated to PPh3 or Ph3P . It is a versatile compound widely used as a reagent in organic synthesis and as a ligand for transition metal complexes, including ones that serve as catalysts in organometallic chemistry . It exists as relatively air-stable, colorless crystals at room temperature and dissolves in non-polar organic solvents such as benzene and diethyl ether .


Synthesis Analysis

Triphenylphosphine can be prepared in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium . The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium . A recent study also presents a convenient synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine .


Molecular Structure Analysis

Triphenylphosphine crystallizes in triclinic and monoclinic modifications . In both cases, the molecule adopts a pyramidal structure with a propeller-like arrangement of the three phenyl groups .


Chemical Reactions Analysis

Triphenylphosphine is involved in various chemical reactions. It is used in the synthesis of biaryl compounds, phosphonium salts, and other phosphorus compounds . It also undergoes slow oxidation by air to give triphenylphosphine oxide . A comprehensive review highlights the diverse chemistry and applications of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis .


Physical And Chemical Properties Analysis

Triphenylphosphine is a white solid with a density of 1.1 g cm−3 . It has a melting point of 80 °C and a boiling point of 377 °C . It is insoluble in water but soluble in organic solvents . Its molar mass is 262.292 g·mol−1 .

Safety And Hazards

Triphenylphosphine is harmful if swallowed and may cause an allergic skin reaction . It may cause damage to organs through prolonged or repeated exposure . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and getting medical attention if skin irritation or rash occurs .

Future Directions

Triphenylphosphine has potential applications in various fields. For instance, it has been used in the development of mitochondria-targeted anticancer drugs . It is also being explored in the field of green chemistry, where it is used in micellar reaction media for performing a large array of organic chemistries using water as the bulk solvent .

properties

IUPAC Name

triphenylphosphane
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InChI

InChI=1S/C18H15P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
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InChI Key

RIOQSEWOXXDEQQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
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Molecular Formula

C18H15P, Array, (C6H5)3P
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Related CAS

6399-81-1 (hydrobromide)
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DSSTOX Substance ID

DTXSID5026251
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Molecular Weight

262.3 g/mol
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Physical Description

Triphenyl phosphine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Odorless solid; Triboluminescent (emits light when fractured); [Merck Index] White odorless solid; [ICSC] White crystalline solid; [MSDSonline], ODOURLESS WHITE CRYSTALS.
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), MORE THAN 360 °C, 377 °C
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Flash Point

356 °F (NTP, 1992), 180 °C OC., 182 °C c.c.
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Solubility

Insoluble (NTP, 1992), FREELY SOL IN ETHER; SOL IN BENZENE, CHLOROFORM, GLACIAL ACETIC ACID; LESS SOL IN ALCOHOL; PRACTICALLY INSOL IN WATER, SOL IN CARBON TETRACHLORIDE, Solubility in water, mg/l at 25 °C: 0.09 (very poor)
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Density

1.194 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.075 @ 80 °C/4 °C, 1.1 g/cm³
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Vapor Pressure

Vapor pressure, Pa at 50 °C: 0.017
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Product Name

Triphenylphosphine

Color/Form

MONOCLINIC PLATELETS OR PRISMS FROM ETHER, WHITE CRYSTALLINE SOLID

CAS RN

603-35-0
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Melting Point

176 °F (NTP, 1992), 80.5 °C, 80 °C
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Synthesis routes and methods I

Procedure details

The 3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide used as starting material was prepared by reacting triphenylphosphine in acetonitrile, at reflux, with ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate, itself obtained from ethyl 5-[4-(3-hydroxypropyloxy)phenoxy]pentanoate and bromine in acetonitrile in the presence of triphenylphosphine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
3-[4-(4,4-dimethyl-4-ethoxycarbonylbutoxy)phenoxy]propyltriphenylphosphonium bromide
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Name
ethyl 2,2-dimethyl-5-[4-(3-bromopropyloxy)phenoxy]pentanoate
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Alternatively, compounds of formula (16) can be (a) treated with diphenylphosphorylazide and 1,8-diazabicyclo[5.4.0]undec-7-ene in a solvent such as, but not limited to toluene, at a temperature of about 0° C. to about 50° C.; and (b) treated with the asides obtained from step (a) with triphenylphosphine in a mixture of tetrahydrofuran and water and at about the reflux temperature of the solvent, to provide compounds of formula (18).
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( 16 )
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( a )
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Reaction Step Six

Synthesis routes and methods III

Procedure details

Triphenylphosphine (27.0 g, 115 mmol) was added to a solution of 6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline (28.7 g, 76.9 mmol) in 1,2-dichlorobenzene (1 L). The reaction was heated at reflux temperature overnight. The dark red solution was cooled to room temperature and treated with 1N HCl (225 ml). A tan precipitate formed. The resulting mixture was concentrated in vacuo to yield a dark red/brown solid. This material was treated with 500 ml water and vigorously stirred. Excess triphenylphosphine and triphenylphosphine oxide formed as precipitates and were removed by vacuum filtration. The solid was washed with several portions of water followed by a final wash with dilute HCl (1:5, 1N HCl:water). The red/brown filtrate was collected, washed with ether (3×150 ml), and treated with 10% NaOH solution until the pH reached 12. The crude product formed as a tan precipitate and was collected by filtration. Purification of the crude material was accomplished by treatment (2×) with activated charcoal (Darco-G60) in refluxing methanol. The charcoal was removed by filtration. The desired product formed as a precipitate during concentration of the filtrate.
Quantity
27 g
Type
reactant
Reaction Step One
Name
6-[2-(3-pyridin-3-ylpropoxy)ethyl]-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
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Yield
71%

Synthesis routes and methods V

Procedure details

To an oven-dried 50-ml autoclave liner were added 16.68 g of triphenylphosphine oxide (.06 mole) and 0.057 g of sulfur (.0018 mole). The solids were treated with 11.12 g of silicon tetrachloride (.066 mole) and the mixture was placed in an autoclave which was then charged to a pressure of 715 p.s.i.g. (48 atm.) with hydrogen. The mixture was heated to 250°C for 15 hours at a maximum pressure of 77 atm. After cooling and venting, the reaction mixture was worked up by first partitioning between warm 30% by weight aqueous sodium hydroxide solution and toluene. The aqueous layer was extracted once with toluene and the combined organic layers were washed with water and with brine and dried over anhydrous sodium sulfate. Filtration and solvent removal gave 13.66 g (86.9%) of crude triphenylphosphine, mp 68°-77° which contained 2% triphenylphosphine oxide and 3% triphenylphosphine sulfide by gas-liquid chromatographic (glc) analysis. Recrystallization from methanol gave 11.25 g (71%) of purified triphenylphosphine, mp 75°-9°, still containing 1-2% triphenylphosphine sulfide by glc analysis.
Quantity
16.68 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
catalyst
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
715
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86.9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231,000
Citations
NB Desai, N McKelvie, F Ramirez - Journal of the American …, 1962 - ACS Publications
A mixture of 1131.2 ml.(8 moles) of cumene, 556.7 g.(3 moles) of sodium trichloroacetate, and 75 ml. of 1, 2-dimethoxyethane was stirred and refluxed until no more C02 evolved (12 …
Number of citations: 532 pubs.acs.org
RA Rader, DR McMillin, MT Buckner… - Journal of the …, 1981 - ACS Publications
Spectral studies of a series of complexes of the type [Cu (biL)(PPh3) 2]+ have been carried out where biL denotes 2, 2'-bipyridine, 1, 10-phenanthroline, and 2, 9-dimethyl-1, 10-…
Number of citations: 200 pubs.acs.org
BJ Dunne, AG Orpen - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
… Triphenylphosphine, PPh3, and its derivatives have found widespread use as ligands in transition-metal chemistry, notably in homogeneous catalysis. The single-crystal X-ray structure …
Number of citations: 133 scripts.iucr.org
AE Senear, W VALIENT, J WIRTH - The Journal of Organic …, 1960 - ACS Publications
… Grignard synthesis of the mono-, di-, and tri-pmethoxy derivatives of triphenylphosphine went smoothly in tetrahydrofuran. Although the monofunctional product could be readily isolated …
Number of citations: 106 pubs.acs.org
L Malatesta, G Caglio, M Angoletta - Journal of the Chemical Society …, 1965 - pubs.rsc.org
… THE complex iridium hydrides so far described are of the types IrH, L, with L= PPh, 1 or PEt, Ph Continuing our work on complex iridium compounds with triphenylphosphine as ligand, …
Number of citations: 47 pubs.rsc.org
P Meakin, JP Jesson, CA Tolman - Journal of the American …, 1972 - ACS Publications
… 1; the spectrum is unaffected by the addition of excess triphenylphosphine at 30, and a new … [P(C6H6)3]3 are the major species present in solutions of tris(triphenylphosphine)rhodium …
Number of citations: 171 pubs.acs.org
BJ Dunne, RB Morris, AG Orpen - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… between the element Z and the triphenylphosphine moiety. Furthermore the theory will have to … We have selected triphenylphosphine as the PA, moiety for study first because of its very …
Number of citations: 111 pubs.rsc.org
HM Walborsky, LE Allen - Journal of the American Chemical …, 1971 - ACS Publications
A series of aldehydes differing in the hybridization of the carbon atom to which the carbonyl group is attached, ie,(-)-(. R)-2-methyl-2-phenylbutanal (2),(+)-()-1-methyl-2, 2-…
Number of citations: 155 pubs.acs.org
KR Howes, A Bakac, JH Espenson - Inorganic Chemistry, 1988 - ACS Publications
… of triphenylphosphine results … triphenylphosphine are not in exact agreement. The greatest discrepancy in rate constants was obtained in experiments with no added triphenylphosphine…
Number of citations: 41 pubs.acs.org
S Abram, U Abram, E Schulz-Lang… - … Section C: Crystal …, 1995 - scripts.iucr.org
The title compound crystallizes with discrete [ReOC12-(C3H70)(ClaH15P) 2] units. The coordination sphere of the metal atom is approximately octahedral with the bulky phosphine …
Number of citations: 33 scripts.iucr.org

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